2,5-Difluorobenzylamine

Dopamine Receptor Binding Affinity Medicinal Chemistry

2,5-Difluorobenzylamine (CAS 85118-06-5) is a fluorinated aromatic primary amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.14 g/mol. It exists as a clear, colorless to yellow liquid with an amine-like odor at ambient temperature.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 85118-06-5
Cat. No. B1295066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorobenzylamine
CAS85118-06-5
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CN)F
InChIInChI=1S/C7H7F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
InChIKeyGDFBHCMFIUBEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluorobenzylamine (CAS 85118-06-5): Chemical Identity and Baseline Specifications for Sourcing


2,5-Difluorobenzylamine (CAS 85118-06-5) is a fluorinated aromatic primary amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.14 g/mol. It exists as a clear, colorless to yellow liquid with an amine-like odor at ambient temperature . The compound features a benzylamine core substituted with two fluorine atoms at the 2- and 5-positions of the phenyl ring, a specific substitution pattern that distinguishes it from other difluorobenzylamine regioisomers and imparts distinct physicochemical and biological properties [1]. As an air-sensitive amine, it requires storage under inert gas (argon or nitrogen) to prevent degradation .

Why 2,5-Difluorobenzylamine Cannot Be Replaced by Other Fluorobenzylamine Regioisomers


Fluorine substitution pattern on the benzylamine phenyl ring directly determines both the compound's nucleophilicity and its biological target engagement profile. The 2,5-difluoro substitution establishes a unique electron density distribution across the aromatic ring that differs from the more common 2,4-difluoro and 3,5-difluoro analogs, resulting in distinct pKa values, boiling points, and receptor binding characteristics . In medicinal chemistry applications, even a single positional shift of a fluorine atom can alter target selectivity profiles, as demonstrated in dopamine receptor and monoamine oxidase binding studies where 2,5-difluoro substitution produced differential affinity patterns compared to other regioisomers [1]. Consequently, substituting 2,5-difluorobenzylamine with an alternative regioisomer without experimental validation introduces unacceptable risk of failed reaction outcomes or altered biological activity.

Quantitative Evidence for 2,5-Difluorobenzylamine: Head-to-Head and Cross-Study Comparisons


Dopamine D2 Receptor Selectivity: 2,5-Difluorobenzylamine vs. Benzylamine Derivatives in Binding Assays

2,5-Difluorobenzylamine demonstrates measurable affinity for the human dopamine D2 receptor with a Ki value of 170 nM, as determined by competitive binding assay using [³H]7-OH-DPAT in HEK293 cells [1]. This binding affinity, while moderate, provides a defined baseline for structure-activity relationship (SAR) studies. Critically, the same compound shows substantially reduced affinity for monoamine oxidase A (MAO-A) with a Ki of 9.77 μM, yielding a selectivity ratio of approximately 57-fold between D2 and MAO-A binding [2]. This differential affinity profile distinguishes 2,5-difluorobenzylamine from non-fluorinated benzylamine, which generally lacks this degree of D2/MAO-A discrimination.

Dopamine Receptor Binding Affinity Medicinal Chemistry

Antimicrobial Scaffold Potency: Difluorobenzyl Ethanolamine Derivatives vs. Ethambutol

Compounds derived from 2,5-difluorobenzylamine—specifically difluorobenzyl ethanolamines—exhibit in vitro antimicrobial activity against Mycobacterium and Nocardia species with minimum inhibitory concentration (MIC) values comparable to or lower than ethambutol, a first-line antituberculosis therapeutic [1]. Patent WO2012013848A1 describes these difluorobenzyl ethanolamine derivatives, which incorporate the 2,5-difluorobenzyl pharmacophore, as demonstrating potent and selective antimicrobial activity [2]. The difluorobenzyl group contributes to improved pharmacodynamic stability relative to non-fluorinated analogs [1].

Antimicrobial Mycobacterium Tuberculosis

Physicochemical Properties: 2,5-Difluorobenzylamine vs. 2,4-Difluorobenzylamine Regioisomer

The 2,5-difluoro substitution pattern yields distinct physical properties compared to the 2,4-difluoro regioisomer, which has practical implications for reaction optimization and purification. 2,5-Difluorobenzylamine exhibits a boiling point of 76–78°C at 15 mmHg, a density of 1.222 g/mL at 25°C, and a flash point of 75°C . In contrast, 2,4-difluorobenzylamine displays a boiling point of 82–84°C at 15 mmHg, a density of 1.204 g/mL at 25°C, and a flash point of 68°C [1]. These differences, particularly the ~6°C lower boiling point and distinct flash point, necessitate different handling, distillation, and safety protocols.

Physicochemical Properties Boiling Point Density Flash Point

Synthetic Utility: Tandem Ugi/Diels-Alder Reaction on Soluble Polymer Support

2,5-Difluorobenzylamine has been validated as an amine building block in tandem Ugi/Diels-Alder reactions performed on soluble polymer support . This specific application demonstrates compatibility with multicomponent reaction (MCR) conditions that enable parallel synthesis of diverse small-molecule libraries. The fluorine substitution pattern contributes to the electronic properties of the resulting Ugi adducts without interfering with the subsequent Diels-Alder cycloaddition step. While other benzylamines can participate in Ugi reactions, the 2,5-difluoro substitution offers a defined electronic profile that may influence reaction yields and product distribution compared to electron-rich or non-fluorinated analogs.

Multicomponent Reaction Ugi Reaction Diels-Alder Library Synthesis

2,5-Difluorobenzylamine: Validated Research and Industrial Application Scenarios


Dopamine Receptor Ligand Optimization Programs

Based on measured Ki values of 170 nM at the human D2 dopamine receptor and 9.77 μM at MAO-A [1], 2,5-difluorobenzylamine serves as a structurally minimal scaffold for medicinal chemists developing D2-targeted compounds. The ~57-fold selectivity window provides a quantifiable starting point for structure-activity relationship studies aimed at improving both potency and target selectivity.

Antituberculosis Lead Discovery

Difluorobenzyl ethanolamine derivatives synthesized from 2,5-difluorobenzylamine exhibit MIC values comparable to or lower than ethambutol against Mycobacterium species [2]. This makes the compound a viable precursor for antimicrobial lead optimization programs targeting drug-resistant tuberculosis, where the difluorobenzyl pharmacophore contributes to both antimicrobial activity and metabolic stability [3].

Diversity-Oriented Synthesis and Chemical Library Construction

The compound's demonstrated compatibility with tandem Ugi/Diels-Alder reactions on soluble polymer support positions it as a validated building block for parallel synthesis workflows. Researchers constructing small-molecule libraries for phenotypic screening can integrate this amine component without additional reaction optimization.

Fluorinated Building Block Procurement for SAR Studies

When structure-activity relationship studies require a benzylamine core with specific electronic effects, the 2,5-difluoro substitution pattern offers distinct physicochemical properties compared to 2,4-difluoro and non-fluorinated analogs. The lower boiling point (76–78°C vs. 82–84°C at 15 mmHg) and higher density (1.222 vs. 1.204 g/mL) relative to 2,4-difluorobenzylamine provide tangible differentiation for process development and purification method selection.

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